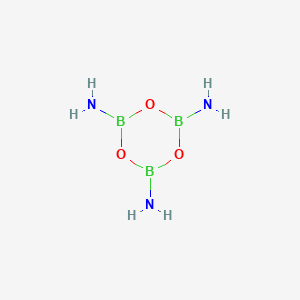
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical applications. The compound’s structure consists of a six-membered ring with alternating boron and oxygen atoms, and three amine groups attached to the boron atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine can be synthesized through the reaction of boric acid with ammonia under controlled conditions. The reaction typically involves heating boric acid with ammonia gas in a sealed vessel at elevated temperatures. The reaction proceeds through the formation of intermediate boron-nitrogen compounds, which then cyclize to form the desired trioxatriborinane structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Boron trioxide and other boron-oxygen compounds.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine involves its ability to interact with various molecular targets through its boron and amine groups. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through coordination bonds. This interaction can disrupt biological processes, leading to its antimicrobial and anticancer effects. The compound’s boron atoms can also participate in electron transfer reactions, contributing to its reactivity in chemical processes.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A similar boron-containing compound with methyl groups instead of amine groups.
2,4,6-Trimethylboroxine: Another boron-oxygen compound with a similar cyclic structure.
Methaneboronic anhydride: A boron compound with a different functional group arrangement.
Uniqueness
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is unique due to its amine groups, which provide additional reactivity and potential for forming stable complexes with biomolecules. This makes it particularly valuable in biological and medical applications, distinguishing it from other similar boron-containing compounds.
特性
CAS番号 |
856311-42-7 |
|---|---|
分子式 |
B3H6N3O3 |
分子量 |
128.5 g/mol |
IUPAC名 |
1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H6N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H2 |
InChIキー |
QXACHBAENREMTI-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


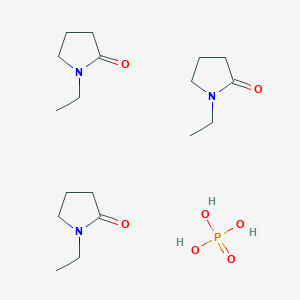
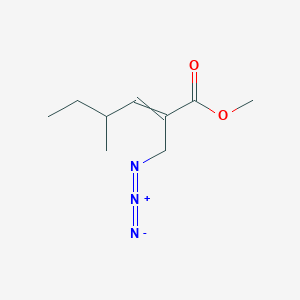
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)

![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
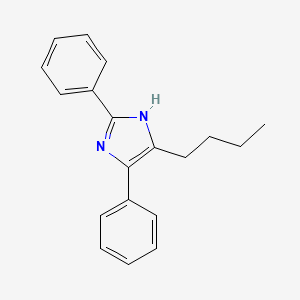
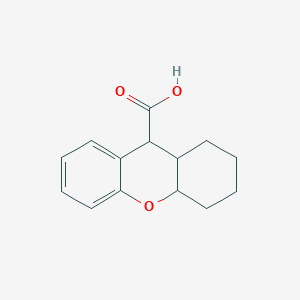
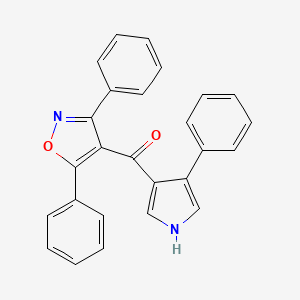
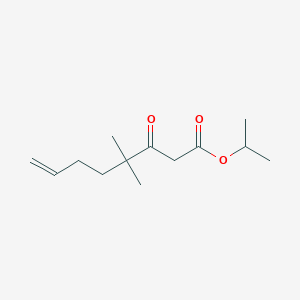
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
